Cas no 2229592-48-5 (1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol)

1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol
- 2229592-48-5
- 1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol
- EN300-1779272
-
- インチ: 1S/C12H20N2O/c1-9(2)8-14-7-4-11(13-14)12(5-6-12)10(3)15/h4,7,9-10,15H,5-6,8H2,1-3H3
- InChIKey: YFCALONDIKZKQP-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2C=CN(CC(C)C)N=2)CC1
計算された属性
- せいみつぶんしりょう: 208.157563266g/mol
- どういたいしつりょう: 208.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38Ų
1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779272-1.0g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 1g |
$1714.0 | 2023-06-02 | ||
Enamine | EN300-1779272-0.05g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 0.05g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1779272-5.0g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 5g |
$4972.0 | 2023-06-02 | ||
Enamine | EN300-1779272-10g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 10g |
$7373.0 | 2023-09-20 | ||
Enamine | EN300-1779272-0.25g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 0.25g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1779272-10.0g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 10g |
$7373.0 | 2023-06-02 | ||
Enamine | EN300-1779272-5g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 5g |
$4972.0 | 2023-09-20 | ||
Enamine | EN300-1779272-0.5g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 0.5g |
$1646.0 | 2023-09-20 | ||
Enamine | EN300-1779272-2.5g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 2.5g |
$3362.0 | 2023-09-20 | ||
Enamine | EN300-1779272-1g |
1-{1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]cyclopropyl}ethan-1-ol |
2229592-48-5 | 1g |
$1714.0 | 2023-09-20 |
1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 2229592-48-5 and Product Name: 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol
The compound identified by the CAS number 2229592-48-5 and the product name 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse pharmacological properties. The molecular structure, characterized by a cyclopropyl ring linked to a pyrazole moiety, suggests potential applications in the development of novel therapeutic agents.
Recent research in the domain of pharmacological chemistry has highlighted the importance of pyrazole derivatives in drug discovery. Pyrazole scaffolds are known for their versatility and have been incorporated into a wide range of bioactive molecules. The presence of a cyclopropyl group in this compound enhances its structural complexity, which may contribute to unique interactions with biological targets. Such structural features are often exploited to improve drug efficacy and selectivity.
The 1H-pyrazol-3-yl moiety is particularly noteworthy, as it has been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. Studies have demonstrated that pyrazole derivatives can modulate enzyme activity and signal transduction pathways, making them valuable candidates for therapeutic intervention. The specific substitution pattern in this compound, with a 2-methylpropyl group attached to the pyrazole ring, further tailors its pharmacological profile.
Moreover, the cyclopropyl group is a key structural feature that influences the compound's pharmacokinetic properties. Cyclopropane-containing molecules have been reported to exhibit enhanced metabolic stability and improved bioavailability. This characteristic is particularly advantageous in drug development, as it can lead to more effective and longer-lasting therapeutic outcomes. The combination of these structural elements in 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol suggests a promising candidate for further investigation.
In the context of contemporary pharmaceutical research, this compound aligns with the growing trend toward rational drug design. By leveraging computational modeling and high-throughput screening techniques, researchers can optimize molecular structures for desired biological activities. The unique combination of functional groups in this compound provides a rich framework for such investigations.
Experimental studies have begun to explore the potential therapeutic applications of this derivative. Preliminary assays indicate that it may possess inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its interaction with inflammatory pathways has been examined, revealing promising anti-inflammatory properties. These findings are consistent with the broader efforts in medicinal chemistry to develop targeted therapies that modulate complex biological processes.
The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry. The multi-step process involves strategic functionalization of both the pyrazole and cyclopropyl moieties, showcasing the synthetic ingenuity required to construct such intricate molecules. Techniques such as cross-coupling reactions and cyclization strategies have been employed to achieve the desired architecture.
As research progresses, the potential applications of this compound are likely to expand. Investigating its interactions with biological targets will provide deeper insights into its mechanism of action and inform future drug development efforts. Collaborative efforts between chemists and biologists will be essential in translating these chemical discoveries into tangible therapeutic benefits.
The significance of this compound extends beyond its immediate pharmacological properties. It serves as an example of how structural innovation can lead to novel bioactive molecules with tailored characteristics. This approach underscores the importance of interdisciplinary collaboration in advancing pharmaceutical science.
In conclusion, 1-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}ethan-1-ol (CAS No. 2229592-48-5) represents a compelling example of modern medicinal chemistry at work. Its unique molecular structure and promising biological activities position it as a valuable asset in ongoing drug discovery initiatives. As research continues to uncover its full potential, this compound is poised to contribute significantly to advancements in therapeutic development.
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